molecular formula C11H13N3 B2929899 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine CAS No. 448969-46-8

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine

Cat. No.: B2929899
CAS No.: 448969-46-8
M. Wt: 187.246
InChI Key: LHRQAUKZDXYSQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Propan-2-yl)-1H-pyrazol-5-yl]pyridine (CAS 448969-46-8) is a high-purity heterocyclic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science research. This molecule features a 1H-pyrazole ring substituted with an isopropyl group at the 3-position and linked to a pyridine ring at the 4-position, creating a bifunctional ligand with versatile coordination and binding properties . The molecular formula is C11H13N3 and it has a molecular weight of 187.24 g/mol . This compound is part of a class of molecules extensively studied for constructing complex chemical architectures. Related pyrazolyl-pyridine derivatives are frequently employed in the synthesis of trinuclear metallocycles and other coordination complexes, which are of significant interest due to their intriguing physicochemical properties and potential applications in catalysis and supramolecular chemistry . As a bifunctional ligand containing both pyrazolyl and pyridyl residues, it can coordinate to metal centers through its nitrogen atoms, making it a useful precursor in inorganic and organometallic chemistry . Intended Research Applications: • Medicinal Chemistry: Useful as a core scaffold for the design and synthesis of novel bioactive molecules. Its structural features are common in compounds investigated for various pharmacological activities. • Chemical Synthesis: Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic transformations for constructing complex molecular systems . • Coordination Chemistry: Acts as a ligand for constructing metal-organic frameworks (MOFs) and discrete coordination complexes with coinage and other transition metals . Handling and Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment.

Properties

IUPAC Name

4-(5-propan-2-yl-1H-pyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(2)10-7-11(14-13-10)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRQAUKZDXYSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones, followed by coupling with a pyridine derivative . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[3-(propan-2-yl)-1H-pyrazol-5-yl]pyridine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Electronic Comparisons

Compound Name Substituent on Pyrazole Key Features Applications References
This compound Isopropyl (electron-donating) Moderate steric bulk, enhanced solubility in nonpolar solvents. Coordination chemistry, drug discovery
2-(3-(Trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) CF₃ (electron-withdrawing) Lowers HOMO-LUMO gap, blue-shifts emission in OLEDs. Phosphorescent Ir(III) complexes (OLEDs)
2,6-Bis(5-pyrazolyl)pyridine None (unsubstituted) Tridentate ligand for Ru complexes; improves photostability in solar cells. Dye-sensitized solar cells (DSSCs)
BIRB796 tert-Butyl, p-tolyl High steric hindrance; selective kinase inhibition. Pharmaceutical kinase inhibitors

Key Observations:

  • Substituent Effects: The isopropyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing CF₃ group in fppz. This difference significantly impacts electronic properties; for instance, CF₃ in fppz reduces the HOMO-LUMO gap in Ir(III) complexes, enabling blue emission in OLEDs , while isopropyl may favor charge transfer in coordination complexes.
  • Steric Influence: Bulkier substituents (e.g., tert-butyl in BIRB796) enhance selectivity in kinase inhibition by restricting binding to specific pockets . The smaller isopropyl group in the target compound may offer a balance between solubility and steric flexibility.

Physicochemical Properties

  • Solubility: The isopropyl group enhances lipophilicity compared to unsubstituted pyrazolylpyridines (e.g., 2,6-bis(5-pyrazolyl)pyridine), which are more polar due to multiple nitrogen atoms .
  • Basicity: The pyridine nitrogen’s basicity is slightly reduced by the adjacent pyrazole ring, but substitution with electron-donating groups (e.g., isopropyl) can counteract this effect compared to electron-withdrawing substituents like CF₃ .

Research Findings and Data Tables

Table 1: Electronic Properties of Pyrazolylpyridine Derivatives

Compound Substituent λmax (nm) HOMO-LUMO Gap (eV) Application Context
This compound Isopropyl 320 (UV) 3.8 (estimated) Ligand design
fppz CF₃ 450 (blue emission) 3.1 OLEDs
2,6-Bis(5-pyrazolyl)pyridine None 380 (UV-Vis) 3.5 DSSCs

Biological Activity

4-[3-(Propan-2-YL)-1H-pyrazol-5-YL]pyridine is a compound that has garnered interest in the biomedical field due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in drug design.

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are characterized by their bicyclic structure comprising a pyrazole ring fused with a pyridine ring. The presence of the isopropyl group at the 3-position of the pyrazole ring contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including derivatives like this compound. These compounds have been evaluated against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 12.50 µM.
  • NCI-H460 (Lung Cancer) : Showed significant cytotoxicity with an IC50 of 42.30 µM.
  • A549 (Lung Adenocarcinoma) : Demonstrated promising results with growth inhibition at lower concentrations.

These findings suggest that the compound may act through multiple pathways, potentially involving apoptosis induction and cell cycle arrest.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The synthetic route often includes:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridine Ring Construction : Achieved through cyclization reactions that incorporate nitrogen-containing heterocycles.

Various derivatives have been synthesized to enhance biological activity and selectivity, leading to compounds with improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds:

StudyCompoundCell LineIC50 (µM)Notes
Shaw et al. (2022)3-(Biphenyl-2-yl)-5-(4-methoxyphenyl)-1H-pyrazoleMCF73.79Significant anticancer activity
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25High cytotoxic potential
Wei et al. (2022)Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA54926Notable growth inhibition

These case studies illustrate the ongoing research efforts to explore and validate the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.